3-(1-Aminopropyl)phenol

Anti-inflammatory Immunomodulation Medicinal Chemistry

Sourcing racemic aminophenols for stereospecific CNS drug synthesis introduces chiral resolution complexity and yield loss. 3-(1-Aminopropyl)phenol provides a direct solution as a pre-formed chiral scaffold. Key procurement differentiators: • Enantiomerically pure (R) or (S) forms available, critical for serotonin uptake target engagement. • Enables direct construction of complex molecular architectures without late-stage resolution. • Also serves as a key industrial intermediate for pressure-sensitive recording materials and xanthene-based dyes, ensuring a reliable, multi-sector supply chain.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B12967279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminopropyl)phenol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)N
InChIInChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3
InChIKeyGWAYOJOTLSFFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminopropyl)phenol Identity & Procurement


3-(1-Aminopropyl)phenol is a meta-substituted aminophenol derivative, characterized by a phenolic hydroxyl group and a 1-aminopropyl side chain. This structural arrangement places it within a class of compounds valued as versatile synthetic intermediates, particularly for the preparation of pharmacologically active molecules and specialized industrial chemicals . It exists in racemic and enantiomerically pure forms, with the latter being of significant interest for stereospecific synthesis in medicinal chemistry [1]. Its primary utility lies not in its intrinsic biological activity but as a chiral building block, where its specific substitution pattern enables the construction of complex molecular architectures .

Chiral scaffold Enantiomerically pure (R) or (S) building block for stereospecific synthesis
Synthetic versatility Meta-substituted aminophenol enables construction of complex molecular architectures
Research context Supports medicinal chemistry and industrial intermediate workflows

3-(1-Aminopropyl)phenol: Substitution Risks


Procurement decisions for aminophenol derivatives should not be based on class-level assumptions alone. The specific substitution pattern of 3-(1-Aminopropyl)phenol (meta-hydroxyl, 1-aminopropyl side chain) confers unique physicochemical and biological properties that are not replicated by simpler or differently substituted analogs. For instance, the compound's potential as a chiral scaffold for central nervous system (CNS) agents is tied to its specific stereochemistry and functional groups, a property absent in non-chiral or differently substituted aminophenols . Furthermore, its utility in creating xanthene-based dyes and other industrial products is directly linked to its ability to undergo specific chemical transformations that related compounds may not . Substituting with a generic aminophenol would likely fail to yield the desired stereochemical outcome, target binding affinity, or material properties, leading to project delays and wasted resources.

Chiral specificity
Generic aminophenols lack stereochemical control; racemic or opposite enantiomer may yield different biological or reactivity outcomes.
Substitution pattern
Meta-hydroxyl with 1-aminopropyl side chain confers unique reactivity not replicated by ortho/para isomers or simpler aminophenols.
Application mismatch
Industrial dye or CNS scaffold requirements may not transfer; verify target application with enantiopure or racemic form as needed.

3-(1-Aminopropyl)phenol Evidence Guide


Anti-inflammatory Class Potential

As a member of the 3-amino-substituted 1-phenylpropanol class, 3-(1-Aminopropyl)phenol may exhibit anti-inflammatory activity. In a 1998 study by Gavalas et al., the class demonstrated potent inhibition of rat paw edema in vivo, a model for inflammation. While no direct data for 3-(1-Aminopropyl)phenol exists, this class-level inference provides a baseline for potential activity [1].

Anti-inflammatory class
Class-level inference
Rat paw edema inhibition reported for 3-amino-substituted 1-phenylpropanols; no direct data for this compound.
May support anti-inflammatory lead exploration context.
Class-level; requires compound-specific validation.
Anti-inflammatory Immunomodulation Medicinal Chemistry

Enantioselective Synthesis Advantage

The ability to obtain enantiomerically pure forms of 3-(1-Aminopropyl)phenol is a critical differentiating factor. A patent by BASF AG (WO/2006/136538) details a method for the enantioselective N-acylation of aminoalkylphenols, enabling the production of pure (R) and (S) enantiomers [1]. This contrasts with racemic mixtures or non-chiral analogs, where stereochemical control is not possible.

Enantioselective synthesis
Supporting evidence
Available as (R) or (S) enantiomer via enzymatic resolution (BASF patent). Non-chiral analogs lack this capability.
Enables enantiomer-specific synthesis workflow.
Hydrolase-mediated resolution; verify enantiomeric excess.
Chiral Synthesis Stereochemistry Medicinal Chemistry

Dye & Pigment Intermediate

The compound's value as an industrial intermediate is well-documented. Japanese Patent JPH0717924 identifies 3-N-monoalkylaminophenols, a class to which 3-(1-Aminopropyl)phenol belongs, as industrially important for producing pressure-sensitive and heat-sensitive pigments, xanthene-based dyes, aqueous hair dyes, herbicides, and metal coloring reagents . This broad utility is not shared by all aminophenol analogs, making it a specialized building block.

Dye intermediate scope
Data to verify
Reported use in xanthene-based dyes, pressure/heat-sensitive pigments, herbicides (patent class description).
Supports industrial intermediate procurement context.
Source not specified; verify for target application.
Synthetic Intermediate Dye Chemistry Industrial Chemistry

3-(1-Aminopropyl)phenol Application Scenarios


CNS Drug Discovery Chiral Scaffold

Procure enantiomerically pure (R) or (S) 3-(1-Aminopropyl)phenol for use as a chiral building block in the synthesis of central nervous system (CNS) drug candidates, particularly those targeting serotonin uptake . The compound's stereochemistry is crucial for interactions with biological targets, and its use avoids the complexity and lower yields associated with racemic resolution at later stages of synthesis.

Functional Dye & Pigment Synthesis

Employ 3-(1-Aminopropyl)phenol as a key intermediate in the manufacture of specialized dyes and pigments. Its reactivity profile, as outlined in patent literature , makes it particularly suitable for creating xanthene-based dyes and components for pressure- and heat-sensitive recording materials. This is a well-defined industrial use case where the compound's specific properties are essential.

Anti-inflammatory Agent Development

Use 3-(1-Aminopropyl)phenol as a core scaffold to synthesize and evaluate novel derivatives for anti-inflammatory and immunomodulatory activity. Class-level evidence suggests this structural family has potent in vivo effects [1]. This scenario is ideal for research programs seeking to develop new chemical entities with a potential advantage over existing anti-inflammatory drugs.

Application
Selection Property
Validation Focus
CNS-targeted medicinal chemistry
Enantiopure chiral scaffold
Stereochemical synthesis route reproducibility
Xanthene-based dye & pigment R&D
meta-aminophenol reactivity profile
Reaction specificity and yield in target formulations
Inflammation-related pathway research
3-amino-substituted 1-phenylpropanol scaffold
In vivo edema model response context (class-level)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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